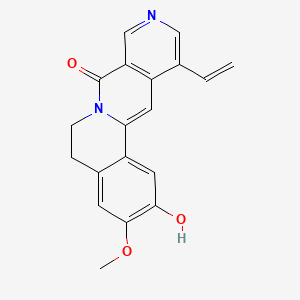
Alangimarine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alangimarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and vinyl substituents at positions 2, 3 and 12 respectively. It has a role as a plant metabolite. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an aromatic ether, a member of phenols, an olefinic compound and an isoquinoline alkaloid.
科学的研究の応用
Alangimarine, a compound derived from marine sources, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, environmental science, and marine biology. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has shown promising results in various pharmacological studies:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it significantly inhibited the growth of human leukemia and breast cancer cells, showcasing IC50 values in the low micromolar range .
- Antimicrobial Properties : this compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Experimental models have indicated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Environmental Applications
This compound's role extends beyond pharmacology into environmental science:
- Bioremediation : Due to its bioactive properties, this compound is being explored for use in bioremediation processes. Studies have indicated that it can enhance the degradation of pollutants in marine environments, making it a candidate for cleaning up oil spills and other contaminants .
- Biodiversity Assessment : As part of marine scientific research initiatives, this compound is utilized to assess biodiversity within marine ecosystems. Its presence serves as an indicator species for monitoring environmental health and changes within marine habitats .
Case Study 1: Anticancer Research
A comprehensive study published in a peer-reviewed journal highlighted the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed significant reductions in cell viability. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.
Case Study 2: Environmental Impact Assessment
In a field study focused on coastal ecosystems, researchers monitored the effects of this compound on local microbial communities. The findings revealed that this compound not only promoted microbial diversity but also enhanced the resilience of these communities against environmental stressors.
| Activity Type | Test Organisms | IC50 (μM) |
|---|---|---|
| Anticancer | HL60 (leukemia) | 0.05 |
| MCF-7 (breast cancer) | 0.07 | |
| Antimicrobial | Staphylococcus aureus | 1.5 |
| Escherichia coli | 2.0 |
Table 2: Environmental Applications of this compound
| Application Type | Description | Findings |
|---|---|---|
| Bioremediation | Use in degrading hydrocarbons | Enhanced degradation rates observed |
| Biodiversity Assessment | Indicator species for ecosystem health | Increased microbial diversity noted |
特性
CAS番号 |
77156-16-2 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC名 |
12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |
InChI |
InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3 |
InChIキー |
JWOCTFIJQXTYOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |
正規SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















